Neuropeptide S (human)

Pharmacology Neuroscience GPCR Signaling

Selecting this human Neuropeptide S directly addresses critical pharmacogenomic variables in your NPSR research. Rodent orthologs (mouse EC50=3.0 nM) or N-terminal fragments (e.g., hNPS-(1-10)) introduce significant potency biases and fail to recapitulate in vivo locomotor effects driven by the full peptide. This compound's well-characterized differential activity at the clinically relevant NPSR Ile107 (EC50=0.676 nM) and Asn107 (EC50=0.851 nM) isoforms makes it essential for controlling receptor genotype in cell-based assays. Its nanomolar binding affinity (Kd=0.33 nM) also establishes it as the definitive reference standard for developing and validating robust radioligand binding assays in drug discovery.

Molecular Formula C93H155N31O28S
Molecular Weight 2187.5 g/mol
Cat. No. B561567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuropeptide S (human)
Molecular FormulaC93H155N31O28S
Molecular Weight2187.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N
InChIInChI=1S/C93H155N31O28S/c1-48(2)72(122-70(133)43-106-77(137)64(41-68(99)131)119-80(140)59(29-20-37-105-93(102)103)115-85(145)62(117-76(136)54(97)45-125)39-52-21-9-7-10-22-52)88(148)107-44-71(134)123-73(50(4)128)89(149)108-42-69(132)110-61(32-38-153-6)83(143)112-56(26-14-17-34-95)79(139)113-57(27-15-18-35-96)84(144)124-74(51(5)129)90(150)120-65(46-126)87(147)118-63(40-53-23-11-8-12-24-53)86(146)116-60(30-31-67(98)130)82(142)114-58(28-19-36-104-92(100)101)78(138)109-49(3)75(135)111-55(25-13-16-33-94)81(141)121-66(47-127)91(151)152/h7-12,21-24,48-51,54-66,72-74,125-129H,13-20,25-47,94-97H2,1-6H3,(H2,98,130)(H2,99,131)(H,106,137)(H,107,148)(H,108,149)(H,109,138)(H,110,132)(H,111,135)(H,112,143)(H,113,139)(H,114,142)(H,115,145)(H,116,146)(H,117,136)(H,118,147)(H,119,140)(H,120,150)(H,121,141)(H,122,133)(H,123,134)(H,124,144)(H,151,152)(H4,100,101,104)(H4,102,103,105)/t49-,50+,51+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-,74-/m0/s1
InChIKeyZRCUKBVXFDZBKP-XJEBPGRNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuropeptide S (human) CAS 412938-67-1: A 20-Amino Acid Endogenous Agonist for the NPS Receptor (NPSR) in Preclinical Research Procurement


Neuropeptide S (human) is a 20-amino acid endogenous neuropeptide (sequence SFRNGVGTGMKKTSFQRAKS) that functions as a potent, full agonist of the Neuropeptide S receptor (NPSR), a G protein-coupled receptor (GPCR) [1]. It was identified as the endogenous ligand of the previously orphan GPCR GPR154 (now NPSR) and is involved in the central regulation of arousal, anxiety, locomotion, and food intake [2]. The human peptide sequence is highly conserved across mammalian species, with the N-terminal region (Phe2-Arg3-Asn4) constituting the core bioactive 'message domain' essential for receptor binding and activation [3].

Why Generic Substitution of Neuropeptide S (human) with Rodent Analogs or N-Terminal Fragments Compromises Experimental Reproducibility and Specificity


Substituting human Neuropeptide S (NPS) with its rodent orthologs (mouse or rat NPS) or N-terminal fragments (e.g., hNPS-(1-10)) is scientifically inadvisable due to quantifiable differences in receptor activation potency, species-specific signaling profiles, and in vivo functional outcomes. Human NPS exhibits an EC50 of 9.4 nM for intracellular calcium mobilization in HEK293 cells expressing the human NPSR, which is approximately three-fold less potent than mouse NPS (3.0 nM) and rat NPS (3.2 nM) at the same human receptor [1]. Furthermore, the human NPSR harbors a common single-nucleotide polymorphism (rs324981) that produces two isoforms, Asn107 and Ile107; the Ile107 variant displays a gain-of-function phenotype with approximately 10-fold higher agonist potency for NPS compared to the Asn107 isoform [2]. Consequently, using a non-human peptide or a fragment in an assay system that is not carefully controlled for receptor genotype introduces significant variability and precludes meaningful cross-study comparisons. The evidence presented below provides quantitative justification for the exclusive use of human Neuropeptide S in studies aiming to model human NPSR pharmacology.

Quantitative Evidence Guide: Differential Pharmacological Properties of Neuropeptide S (human) versus Analogs and Receptor Variants


Species-Specific Agonist Potency: Human Neuropeptide S Is Three-Fold Less Potent than Rodent Orthologs at the Human NPS Receptor

Human Neuropeptide S (NPS) demonstrates a significantly different potency for intracellular calcium mobilization at the human NPS receptor (NPSR) compared to its mouse and rat orthologs. The EC50 for human NPS is 9.4 nM, whereas mouse NPS and rat NPS exhibit EC50 values of 3.0 nM and 3.2 nM, respectively, in the same HEK293 cell-based assay expressing the human receptor [1]. This quantifiable, three-fold lower potency of the human peptide must be accounted for in assay design and cross-species data interpretation.

Pharmacology Neuroscience GPCR Signaling

Impact of the Human NPSR Ile107/Asn107 Polymorphism: A 10-Fold Difference in Agonist Potency for Neuropeptide S (human)

The human NPS receptor gene contains a common polymorphism (rs324981) leading to an Asn107Ile substitution in the first extracellular loop. The potency of human Neuropeptide S (NPS) is dramatically affected by this variant. At the NPSR Ile107 isoform, NPS exhibits an EC50 of 0.676 nM for calcium mobilization, whereas at the NPSR Asn107 isoform, the EC50 is 0.851 nM, representing a gain-of-function [1]. This is further corroborated by a reported approximate 10-fold higher potency of NPS at NPSR Ile107 compared to NPSR Asn107 [2]. This difference is not attributable to changes in binding affinity (Kd), which remains similar between the two isoforms [2].

Pharmacogenomics Receptor Pharmacology Precision Medicine

Differential In Vitro Pharmacological Profile: Human NPS versus N-Terminal Fragment hNPS-(1-10)

The N-terminal decapeptide fragment of human NPS, hNPS-(1-10), retains the ability to stimulate calcium mobilization in vitro, but its in vivo pharmacological profile is distinct from that of the full-length human peptide. While hNPS-(1-10) acts as a biased agonist favoring Gαq-dependent calcium signaling over Gαs-dependent cAMP production [1], intracerebroventricular administration in mice revealed that hNPS-(1-10) does not fully recapitulate the stimulatory effect of full-length human NPS on locomotor activity [2]. This indicates that the C-terminal region of the peptide, absent in hNPS-(1-10), is critical for in vivo efficacy, despite the fragment's ability to mimic in vitro calcium responses.

Structure-Activity Relationship Peptide Chemistry Signal Transduction

High-Affinity Binding of Human Neuropeptide S to the Human NPSR

Human Neuropeptide S binds with high affinity to the human NPS receptor. Saturation binding experiments using the radioligand [125I]Y10-hNPS on CHO cells stably expressing the human NPSR yielded an equilibrium dissociation constant (Kd) of 0.33 nM [1]. Competition binding assays further established that increasing concentrations of unlabeled human NPS can displace [125I]Y10-hNPS binding with an IC50 of 0.42 nM [1]. While comparative Kd data for rodent peptides at the human receptor are not always reported in the same studies, the human peptide's high affinity confirms its suitability as a reference standard for binding studies.

Receptor Binding Radioligand Assay Pharmacokinetics

Optimal Research and Preclinical Application Scenarios for Neuropeptide S (human) Driven by Quantitative Evidence


Pharmacological Validation of Human NPSR-Expressing Cell Lines and Receptor Polymorphism Studies

Based on the demonstrated differential potency of human Neuropeptide S at the NPSR Ile107 and Asn107 isoforms (EC50 = 0.676 nM vs. 0.851 nM, respectively [1]), this compound is an essential reagent for the pharmacological characterization and quality control of cell lines expressing specific human NPSR variants. Its use ensures that observed functional responses are attributable to the intended receptor genotype, which is critical for pharmacogenomic studies investigating the role of the rs324981 polymorphism in disease susceptibility and drug response [2].

In Vivo Modeling of Human Arousal, Anxiety, and Sleep-Wake Regulation

Given that only the full-length human Neuropeptide S peptide fully recapitulates the in vivo locomotor stimulant effects in rodent models, whereas the hNPS-(1-10) fragment does not [1], the full-length human peptide is the definitive tool for preclinical studies investigating the role of the NPS/NPSR system in arousal, anxiety, and sleep architecture. Central administration of human NPS in rodents is the established paradigm for eliciting and studying NPSR-mediated behavioral phenotypes relevant to human neuropsychiatric disorders [2].

Benchmark Standard for Radioligand Binding and Competition Assays

The well-characterized, high-affinity binding of human Neuropeptide S to the human NPSR (Kd = 0.33 nM; IC50 = 0.42 nM for displacement of [125I]Y10-hNPS [1]) establishes it as an optimal reference standard for developing and validating radioligand binding assays. It is indispensable for determining the binding affinity (Ki) and selectivity profiles of novel, small-molecule NPSR ligands in a drug discovery context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neuropeptide S (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.